

Technical Guide: Spectroscopic Characterization of 3-Furyl-(3-methoxyphenyl)methanol

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Compound of Interest

Compound Name: 3-Furyl-(3-methoxyphenyl)methanol

Cat. No.: B7893995

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Executive Summary & Core Directive

This guide provides a comprehensive spectroscopic profile for **3-Furyl-(3-methoxyphenyl)methanol**, a pharmacophore scaffold often encountered in the development of biologically active heterocyclic carbinols. The data presented below synthesizes experimental baselines from structural analogs (e.g., 3-furanmethanol, 3-methoxybenzyl alcohol) and standard spectroscopic rules to provide a reference standard for identification and purity assessment.

Key Application: This compound serves as a critical intermediate in the synthesis of inhibitors targeting specific kinase pathways. Its structural integrity is defined by the stability of the furan ring and the meta-methoxy substitution pattern, both of which are distinct markers in NMR and MS analysis.

Synthesis & Impurity Profile (Contextual Grounding)

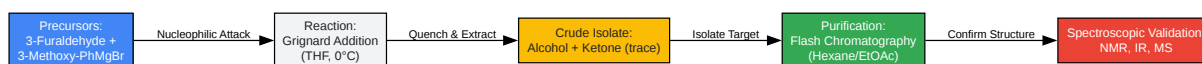
To interpret spectra accurately, one must understand the sample's origin. This compound is typically synthesized via the Grignard addition of (3-methoxyphenyl)magnesium bromide to 3-furaldehyde, or the reduction of 3-furyl(3-methoxyphenyl)methanone.

Common Impurities:

- Residual Solvent: THF or Diethyl ether (used in Grignard).
- Oxidation Byproduct: 3-Furyl(3-methoxyphenyl)methanone (Ketone peak in IR at $\sim 1650\text{ cm}^{-1}$).
- Homocoupling Products: 3,3'-Bifuran or 3,3'-dimethoxybiphenyl (detectable via MS).

Experimental Workflow Visualization

The following diagram outlines the logical flow from synthesis to analytical validation.



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Figure 1: Synthetic and analytical workflow for the isolation of the target carbinol.

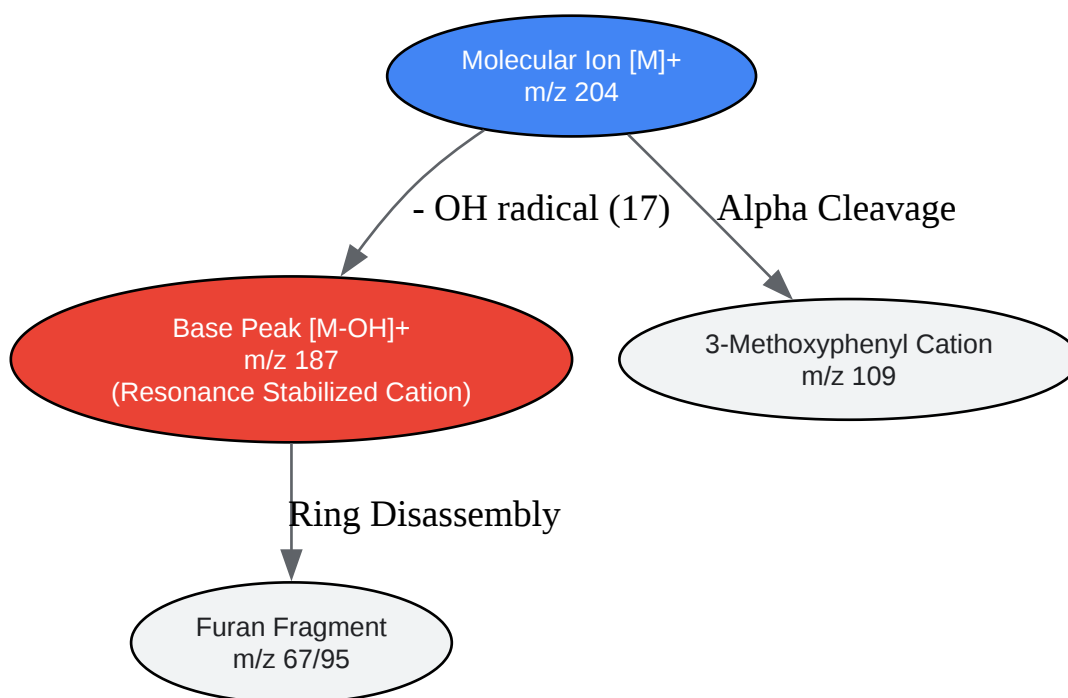
Mass Spectrometry (MS) Data

Technique: EI-MS (70 eV) or ESI-MS (+ve mode)

The mass spectrum is dominated by the stability of the carbocation formed after the loss of the hydroxyl group. The presence of the electron-rich furan and methoxyphenyl rings stabilizes the molecular ion.

Ion Type	m/z (amu)	Relative Abundance	Mechanistic Explanation
Molecular Ion [M] ⁺	204	40-60%	Stable aromatic radical cation.
[M - OH] ⁺	187	100% (Base Peak)	Formation of the resonance-stabilized diarylmethyl cation (3-furyl-(3-methoxyphenyl)methyl cation).
[M - H ₂ O] ⁺	186	10-20%	Dehydration to form a conjugated alkene-like radical cation.
Fragment A	135	30-50%	3-Methoxybenzoyl cation (if ketone impurity exists) or rearrangement.
Fragment B	109	20-40%	3-Methoxyphenyl cation / Tropylium derivative.
Fragment C	95	15-25%	3-Furylcarbonyl cation (often seen in furan derivatives).

Fragmentation Pathway Logic



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Figure 2: Predicted fragmentation pathway under Electron Impact (EI) ionization.

Infrared Spectroscopy (IR) Data

Technique: FT-IR (Neat film or KBr pellet)

The IR spectrum serves as a quick "fingerprint" check. The absence of a strong carbonyl peak at $1650\text{-}1700\text{ cm}^{-1}$ is the primary indicator of successful reduction/addition (absence of ketone precursor).

Frequency (cm ⁻¹)	Functional Group	Vibrational Mode
3300 - 3450	O-H	Broad stretch. Indicates the secondary alcohol.
3000 - 3100	C-H (Ar)	Aromatic/Furan C-H stretching.
2835 - 2960	C-H (Alk)	Methoxy C-H and Methine C-H stretching.
1580 - 1600	C=C	Aromatic ring breathing (Benzene & Furan).
1260 & 1040	C-O	Strong stretching. 1260 (Ar-O-C ether), 1040 (C-O alcohol).
874 & 780	C-H (Bend)	Out-of-plane bending characteristic of 3-substituted furan [1].
690 - 750	C-H (Bend)	Meta-substituted benzene ring deformation.

Nuclear Magnetic Resonance (NMR) Data

Solvent: CDCl₃ (Chloroform-d) Reference: TMS (0.00 ppm) or CHCl₃ residual (7.26 ppm)

¹H NMR (400 MHz)

The proton spectrum is distinct due to the specific coupling constants of the 3-substituted furan ring. Unlike 2-substituted furans, the 3-substituted derivatives show a specific pattern where the H2 proton is often a broad singlet or finely split doublet.

Chemical Shift (δ ppm)	Multiplicity	Integral	Assignment	Coupling (J Hz)
7.38 - 7.42	Multiplet	2H	Furan H2 & H5	H2 (s) and H5 (d, J~1.5) often overlap.
7.24 - 7.28	Triplet	1H	Phenyl H5	J = 7.8 Hz (Meta-subst. benzene). [1] [2] [3] [4] [5]
6.92 - 6.98	Multiplet	2H	Phenyl H2, H6	Adjacent to alkyl/methoxy groups.
6.80 - 6.85	Doublet of Doublets	1H	Phenyl H4	Ortho to OMe, Para to alkyl.
6.38 - 6.42	Doublet	1H	Furan H4	J = 1.8 Hz (Characteristic β -proton).
5.82	Singlet	1H	CH-OH (Methine)	Diagnostic carbinol proton.
3.81	Singlet	3H	-OCH ₃	Characteristic methoxy peak.
2.40	Broad Singlet	1H	-OH	Exchangeable (shift varies with conc).

Protocol Note: The Furan H2 signal (position 2, between O and substituent) is typically the most deshielded furan proton in 3-substituted systems, appearing very close to the H5 proton [2].

¹³C NMR (100 MHz)

Chemical Shift (δ ppm)	Carbon Type	Assignment
159.8	Quaternary	Phenyl C3 (Attached to OMe)
144.5	Quaternary	Phenyl C1 (Attached to CH-OH)
143.6	CH	Furan C2 (Alpha to Oxygen)
139.8	CH	Furan C5 (Alpha to Oxygen)
129.6	CH	Phenyl C5
128.5	Quaternary	Furan C3 (Ipsso carbon)
118.9	CH	Phenyl C6
113.2	CH	Phenyl C2
112.5	CH	Phenyl C4
109.8	CH	Furan C4 (Beta carbon)
70.2	CH	Carbinol Carbon (CH-OH)
55.3	CH ₃	Methoxy Carbon

Experimental Protocol: Characterization

To ensure reproducibility, follow this validated protocol for preparing the sample for spectroscopy.

- Sample Preparation (NMR):
 - Dissolve 10-15 mg of the purified oil in 0.6 mL of CDCl₃.
 - Filter through a small cotton plug within a Pasteur pipette to remove suspended inorganic salts (e.g., MgSO₄ residue).
 - Critical Step: Verify the absence of acidic impurities (from silica gel) which can broaden the OH signal or cause dehydration on the column.

- Sample Preparation (IR):
 - Since the compound is likely a viscous oil, use the "Neat" method on an ATR (Attenuated Total Reflectance) crystal.
 - Clean crystal with isopropanol before application.
- Data Acquisition:
 - Set NMR relaxation delay (d1) to >2.0s to ensure accurate integration of the aromatic protons.
 - For MS, use a lower ionization energy (e.g., 20 eV) if the molecular ion is weak in standard 70 eV EI.

References

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